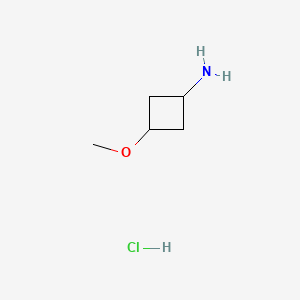

![molecular formula C11H16ClFN2 B3022043 {[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride CAS No. 1369131-99-6](/img/structure/B3022043.png)

{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride

Overview

Description

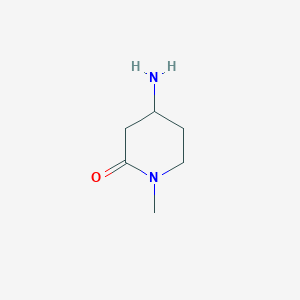

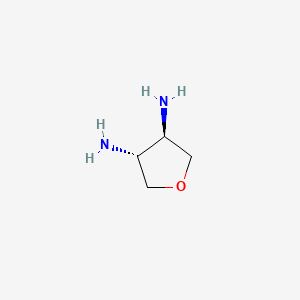

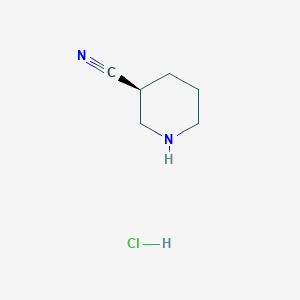

“{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for treating various diseases . The compound also contains a fluorophenyl group, which can enhance the in vitro potency and ER profile of the molecule .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to different biological profiles of drug candidates .Molecular Structure Analysis

The molecular structure of “{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride” is characterized by a pyrrolidine ring and a fluorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride”:

Neurodegenerative Disease Research

This compound has shown potential in the study of neurodegenerative diseases such as Parkinson’s, Huntington’s, and Alzheimer’s. Its ability to interact with tropomyosin receptor kinases (TrkA/B/C) is particularly valuable, as dysregulation of these kinases is a hallmark of these diseases . Researchers use this compound to explore new therapeutic pathways and understand disease mechanisms.

Cancer Research

The compound’s interaction with TrkA/B/C also makes it significant in cancer research. TrkA/B/C drives tumorigenesis and metastatic potential in various neurogenic and non-neurogenic cancers . By studying this compound, scientists aim to develop targeted cancer therapies that can inhibit these pathways, potentially leading to more effective treatments.

Drug Discovery and Development

The pyrrolidine ring, a key component of this compound, is widely used in medicinal chemistry for drug discovery . Its unique structural properties, such as sp3-hybridization and stereogenicity, allow for efficient exploration of pharmacophore space and contribute to the stereochemistry of drug candidates. This makes it a valuable scaffold for developing new biologically active compounds.

Molecular Docking and Dynamics Simulations

This compound is often used in molecular docking and dynamics simulations to predict its interaction with various biological targets . These simulations help in understanding the binding modes, stability, and activity of the compound, providing insights that are essential for rational drug design.

Structure-Activity Relationship (SAR) Studies

The compound’s structure allows for detailed SAR studies, which investigate the relationship between its chemical structure and biological activity . By modifying different parts of the molecule, researchers can identify which structural features are critical for its activity, aiding in the design of more potent and selective drugs.

Stereochemistry and Enantioselectivity Research

The stereogenicity of the compound’s carbons makes it an excellent candidate for studying stereochemistry and enantioselectivity . Different stereoisomers can have vastly different biological profiles, and this compound helps researchers understand how spatial orientation affects drug efficacy and safety.

Chemical Synthesis and Functionalization

In synthetic chemistry, {[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride is used as a precursor or intermediate in the synthesis of more complex molecules . Its functionalization can lead to the development of new compounds with diverse biological activities, expanding the toolkit available for medicinal chemists.

Mechanism of Action

Target of Action

The primary target of this compound is the H(+),K(+)-ATPase enzyme , also known as the proton pump . This enzyme plays a crucial role in gastric acid secretion, which is essential for digestion .

Mode of Action

The compound acts as a potassium-competitive acid blocker (P-CAB) . It competitively inhibits the proton pump (H(+),K(+)-ATPase) and functions as a reversible antagonist . This means it binds to the same site as potassium ions on the enzyme, preventing the enzyme from functioning normally and thereby reducing gastric acid secretion .

Biochemical Pathways

The compound’s action primarily affects the gastric acid secretion pathway . By inhibiting the H(+),K(+)-ATPase enzyme, it reduces the production of gastric acid, which can help alleviate conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Result of Action

The compound exhibits potent inhibitory activity against the H(+),K(+)-ATPase enzyme and has a strong inhibitory effect on gastric acid secretion in vivo . Its efficacy is more potent and its duration of action is much longer than those of traditional proton pump inhibitors (PPIs) .

properties

IUPAC Name |

[1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.ClH/c12-10-3-1-2-4-11(10)14-6-5-9(7-13)8-14;/h1-4,9H,5-8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQVEAIQFOJBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716632 | |

| Record name | 1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

479089-93-5 | |

| Record name | 1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

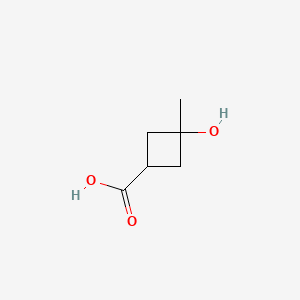

![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B3021977.png)